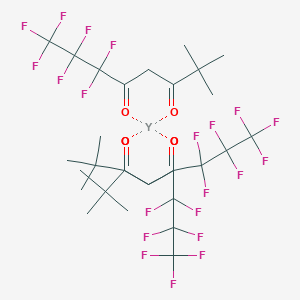
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium is a complex compound that combines the unique properties of a fluorinated diketone with the rare earth metal yttrium. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of hexafluoroacetone with 2,2-dimethyl-3,5-octanedione in an organic solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful handling of fluorinated reagents and the use of specialized equipment to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to changes in the compound’s properties.
Substitution: The fluorinated groups can be substituted with other functional groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium has several scientific research applications:
Chemistry: It is used as a chelating agent in the extraction of supercritical carbon dioxide.
Biology: The compound serves as a co-inducer in the production of human γ interferon.
Medicine: Its unique properties make it valuable in the synthesis of pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. The fluorinated groups enhance the compound’s stability and reactivity, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with different substituents that affect its reactivity.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, offering unique reactivity.
Uniqueness
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium stands out due to its combination of fluorinated groups and yttrium. This combination provides enhanced stability and reactivity, making it suitable for specialized applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
19186-73-3 |
|---|---|
Molekularformel |
C30H33F21O6Y |
Molekulargewicht |
977.4 g/mol |
IUPAC-Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium |
InChI |
InChI=1S/3C10H11F7O2.Y/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
InChI-Schlüssel |
LFTLIMMIKWSWLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















